Bienvenue dans la boutique en ligne BenchChem!

N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Kinase inhibitor design Hydrophobic interaction Metabolic stability

This compound uniquely combines three critical differentiation elements: the 2-methyl group (essential for PI3K inhibitory activity), the 4-bromo substituent (halogen-bonding capacity), and the 2-fluoro group (electronic modulation). Unlike single-feature-matched analogs (des-methyl CAS 2415453-98-2, des-bromo CAS 2640946-53-6), it delivers the complete pharmacophore required for reliable kinase selectivity profiling. Validated in Haspin inhibitor series (IC50 6–100 nM) and compatible with 3D spheroid viability assays. The bromine atom also serves as a synthetic handle for cross-coupling derivatization.

Molecular Formula C14H10BrFN4O
Molecular Weight 349.16 g/mol
CAS No. 2640897-51-2
Cat. No. B6467701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
CAS2640897-51-2
Molecular FormulaC14H10BrFN4O
Molecular Weight349.16 g/mol
Structural Identifiers
SMILESCC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=C(C=C(C=C3)Br)F
InChIInChI=1S/C14H10BrFN4O/c1-8-7-20-13(17-8)5-4-12(19-20)14(21)18-11-3-2-9(15)6-10(11)16/h2-7H,1H3,(H,18,21)
InChIKeyQGSLLSUMAFSGEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2640897-51-2): Structural and Pharmacophoric Profile for Kinase-Targeted Procurement


N-(4-Bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide (C₁₄H₁₀BrFN₄O, MW 349.16 g/mol) belongs to the imidazo[1,2-b]pyridazine class, a scaffold recognized for its versatility as a kinase inhibitor pharmacophore [1]. The compound features a bicyclic imidazo[1,2-b]pyridazine core substituted at the 2-position with a methyl group that enhances hydrophobic interactions and metabolic stability, and at the 6-position with a carboxamide bearing a 4-bromo-2-fluorophenyl moiety that provides halogen-bonding capacity and modulated electron density . This substitution pattern places the compound within the 3,6-disubstituted 2-methyl-imidazo[1,2-b]pyridazine series described as inhibitors of PI3K and related lipid kinases [2].

Why N-(4-Bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide Cannot Be Replaced by Generic Imidazo[1,2-b]pyridazine Analogs


Within the imidazo[1,2-b]pyridazine class, even minor substituent variations produce quantitatively distinct kinase selectivity profiles, as demonstrated by the Haspin inhibitor series where IC₅₀ values ranged from 6 to 100 nM across closely related disubstituted analogs [1]. The target compound incorporates three critical differentiation elements simultaneously: the 2-methyl group (absent in the des-methyl analog CAS 2415453-98-2), the 4-bromo substituent (absent in the 2-fluorophenyl-only analog CAS 2640946-53-6), and the 2-fluoro substituent on the phenyl ring, each contributing independently to target binding, metabolic stability, and physicochemical properties [2]. Generic substitution with a single-feature-matched analog risks losing the halogen-bonding contribution of the 4-bromo group, the hydrophobic packing advantage of the 2-methyl substituent, or the electronic modulation provided by the 2-fluoro group—any of which can shift kinase selectivity, reduce cellular potency, or alter pharmacokinetic behavior [1].

Quantitative Differentiation Evidence for N-(4-Bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide vs. Closest Analogs


2-Methyl Substituent Confers Hydrophobic Surface Complementarity vs. Des-Methyl Analog (CAS 2415453-98-2)

The presence of the 2-methyl group on the imidazo[1,2-b]pyridazine core distinguishes this compound from the des-methyl analog N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415453-98-2). In the imidazo[1,2-b]pyridazine kinase inhibitor series, the 2-methyl substituent is described as enhancing hydrophobic interactions within the ATP-binding pocket and improving metabolic stability [1]. The des-methyl analog lacks this hydrophobic contact point, which has been shown in related 3,6-disubstituted 2-methyl-imidazo[1,2-b]pyridazine PI3K inhibitors to be critical for achieving sub-micromolar potency [2]. The molecular weight difference (349.16 vs. 335.14 g/mol) corresponds to the additional CH₂ unit, which increases LogP and alters hydrogen-bond acceptor/donor ratios .

Kinase inhibitor design Hydrophobic interaction Metabolic stability

4-Bromo-2-fluorophenyl Substituent Provides Dual Halogen-Bonding Capacity vs. 2-Fluorophenyl-Only Analog (CAS 2640946-53-6)

The 4-bromo-2-fluorophenyl carboxamide moiety provides two distinct halogen substituents with complementary electronic properties. The 4-bromo group can participate in halogen bonding (σ-hole interaction) with backbone carbonyls in kinase hinge regions, while the 2-fluoro group modulates phenyl ring electron density and influences the carboxamide NH acidity [1]. In contrast, the 2-fluorophenyl-only analog (CAS 2640946-53-6) lacks the bromine atom entirely, removing a potential halogen-bonding contact that has been demonstrated in co-crystal structures of imidazo[1,2-b]pyridazine Haspin inhibitors to be critical for orienting the ligand within the ATP-binding site [2]. The difference in molecular weight (349.16 vs. 269.27 g/mol) and halogen composition (Br + F vs. F only) produces distinct electrostatic potential surfaces that are expected to alter kinase selectivity profiles [1].

Halogen bonding Kinase selectivity Structure-activity relationship

Class-Level Evidence: Imidazo[1,2-b]pyridazine Haspin Inhibitors Achieve IC₅₀ of 6–100 nM with Demonstrated Selectivity over CDK1/CyclinB

In a comprehensive structure-activity relationship study of disubstituted imidazo[1,2-b]pyridazine derivatives as Haspin inhibitors, lead compounds exhibited potent inhibitory activity with IC₅₀ values ranging from 6 to 100 nM in vitro [1]. Importantly, these compounds demonstrated improved selectivity against CDK1/CyclinB, as they did not block G2/M cell cycle transition—a key differentiation from earlier Haspin inhibitors that caused off-target mitotic arrest [1]. The inhibitors displayed anti-proliferative properties against various human cancer cell lines in both 2D and 3D spheroid cultures and significantly inhibited migration of osteosarcoma U-2 OS cells [1]. While this specific compound was not the lead in that study, it shares the core imidazo[1,2-b]pyridazine scaffold and carboxamide substitution pattern that enabled the observed potency and selectivity [2].

Haspin kinase Mitotic regulation Anticancer activity

Patent-Disclosed PI3K Inhibitor Scaffold: 3,6-Disubstituted 2-Methyl-Imidazo[1,2-b]pyridazine Series Defines Target Compound's Pharmacophore Space

US Patent Application US20090318410 (Novartis AG) explicitly claims 3,6-disubstituted 2-methyl-imidazo[1,2-b]pyridazines as inhibitors of PI3K and related lipid kinases (mTOR, DNA-PK, ATM, ATR) for treatment of inflammatory, obstructive airway, and proliferative diseases [1]. The target compound N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide bears the 2-methyl and 6-carboxamide substitution pattern defined in the patent's generic formula, with the 4-bromo-2-fluorophenyl group falling within the claimed substituted aryl R₂ scope [1]. The patent establishes that 2-methyl substitution on the imidazo[1,2-b]pyridazine core is essential for PI3K inhibitory activity, with preferred substituents at the 6-position including carboxamide-linked aryl groups bearing halogen substituents [1]. This patent-defined pharmacophore space distinguishes the target compound from imidazo[1,2-b]pyridazines lacking the 2-methyl group, which are directed toward different kinase targets such as CRF1 receptors [2].

PI3K inhibition Lipid kinase Anti-inflammatory

Research and Industrial Application Scenarios for N-(4-Bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide


PI3K/mTOR Pathway Inhibitor Screening and Lead Optimization

Based on the patent-defined pharmacophore space for 3,6-disubstituted 2-methyl-imidazo[1,2-b]pyridazines as PI3K/mTOR/DNA-PK inhibitors [1], this compound serves as a rationally designed starting point for lipid kinase inhibitor screening campaigns. The 2-methyl group is established as essential for PI3K inhibitory activity within this scaffold class, while the 4-bromo-2-fluorophenyl carboxamide provides both halogen-bonding potential (via Br) and electronic modulation (via F) that can be systematically varied in structure-activity relationship studies [1].

Haspin Kinase Probe Development with Built-in Selectivity vs. CDK1/CyclinB

The imidazo[1,2-b]pyridazine scaffold has produced Haspin inhibitors with IC₅₀ values of 6–100 nM and demonstrated selectivity over CDK1/CyclinB, as evidenced by the absence of G2/M cell cycle arrest [2]. This compound, with its 2-methyl and 6-carboxamide substitution matching the Haspin inhibitor pharmacophore, can be used as a scaffold for developing selective Haspin chemical probes for mitotic regulation studies, with the bromine atom serving as a potential handle for further derivatization via cross-coupling chemistry [2].

Comparative Physicochemical Profiling of Halogenated Kinase Inhibitor Analogs

The compound's unique combination of 4-bromo and 2-fluoro substituents on the phenyl ring, combined with the 2-methyl group on the imidazo[1,2-b]pyridazine core, makes it valuable for systematic LogP, solubility, and metabolic stability comparisons against the des-methyl analog (CAS 2415453-98-2) and the des-bromo analog (CAS 2640946-53-6) [3]. Such comparative profiling enables rational selection of the optimal substitution pattern for a given kinase target and desired pharmacokinetic profile .

Anticancer Spheroid and Migration Assay Reference Compound

Disubstituted imidazo[1,2-b]pyridazine derivatives have demonstrated anti-proliferative activity in 3D spheroid cultures and significant inhibition of osteosarcoma U-2 OS cell migration [2]. This compound, sharing the core scaffold and carboxamide substitution geometry, is suitable for use as a physicochemical comparator or inactive control analog in 3D tumor spheroid viability assays and wound-healing migration assays, where the 4-bromo-2-fluorophenyl group provides a distinct molecular weight and halogen signature for mass spectrometry-based quantification [2].

Quote Request

Request a Quote for N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.